molecular formula C18H19N3O2S B11191301 1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione CAS No. 497245-27-9

1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B11191301
CAS No.: 497245-27-9
M. Wt: 341.4 g/mol
InChI Key: PTRUFPMMXBYWDN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C18H19N3O2S
  • Molar Mass: 341.43 g/mol
  • CAS Number: Not specified in the sources but related compounds exist.

The compound exhibits various biological activities primarily attributed to its structure, which includes a pyrrolidine core and a dimethylphenyl group. The presence of the pyrimidine ring is known to enhance interactions with biological targets such as enzymes and receptors.

  • Antiviral Activity : Research indicates that compounds with a similar pyrimidine structure have shown promising antiviral activity against several viruses, including HIV and Hepatitis C. For instance, modifications at the pyrimidine ring have been associated with improved binding affinity and inhibitory effects on viral replication .
  • Antitumor Effects : Preliminary studies suggest that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. The specific compound may exert cytotoxic effects by disrupting cellular processes essential for tumor growth .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways. For example, inhibition of reverse transcriptase has been documented for related pyrimidine derivatives, which could imply potential applications in treating retroviral infections .

Study 1: Antiviral Efficacy

A study investigated the antiviral properties of various pyrimidine derivatives against HIV-1. The results showed that certain substitutions on the pyrimidine ring significantly enhanced antiviral activity, with IC50 values as low as 0.20 μM for the most potent derivatives . This suggests that structural modifications could be crucial for enhancing the biological activity of similar compounds.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Tables

Biological Activity Effect Reference
AntiviralIC50 = 0.20 μM
CytotoxicityInduces apoptosis
Enzyme InhibitionInhibits reverse transcriptase

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with a similar pyrimidine structure exhibit promising antiviral properties. For instance, studies have shown that modifications in the pyrimidine ring can significantly enhance antiviral activity against viruses such as HIV and Hepatitis C. One study reported IC50 values as low as 0.20 μM for potent derivatives, suggesting that structural modifications are crucial for optimizing biological activity.

Antitumor Effects

Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells. The mechanisms involved include disruption of cellular processes essential for tumor growth and cell cycle arrest at the G0/G1 phase. In vitro tests demonstrated significant cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Compounds structurally related to 1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione have been reported to inhibit key metabolic enzymes. For example, related pyrimidine derivatives have shown the ability to inhibit reverse transcriptase, which is significant for treating retroviral infections.

Study 1: Antiviral Efficacy

A detailed investigation into the antiviral properties of various pyrimidine derivatives against HIV-1 revealed that specific substitutions on the pyrimidine ring could enhance antiviral activity dramatically. The study concluded that structural modifications are vital for improving the efficacy of similar compounds against viral infections.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving cancer cell lines demonstrated that compounds related to this chemical exhibited significant cytotoxicity. The primary mechanism was identified as apoptosis induction and cell cycle arrest at specific phases, indicating potential therapeutic applications in oncology.

Data Tables

Properties

CAS No.

497245-27-9

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H19N3O2S/c1-10-5-6-14(7-11(10)2)21-16(22)9-15(17(21)23)24-18-19-12(3)8-13(4)20-18/h5-8,15H,9H2,1-4H3

InChI Key

PTRUFPMMXBYWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C)C

solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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